molecular formula C14H20ClNO B2563144 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 2253631-97-7

7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride

Cat. No.: B2563144
CAS No.: 2253631-97-7
M. Wt: 253.77
InChI Key: OPLMIGXMIHWATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzyloxy group attached to a bicyclo[3.2.0]heptane ring system, which is further functionalized with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction can lead to the formation of primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and the amine functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptan-6-amine hydrochloride: Lacks the benzyloxy group, which may affect its binding properties and reactivity.

    7-(Methoxy)bicyclo[3.2.0]heptan-6-amine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its chemical behavior and biological activity.

Uniqueness

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

7-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMIGXMIHWATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2N)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.